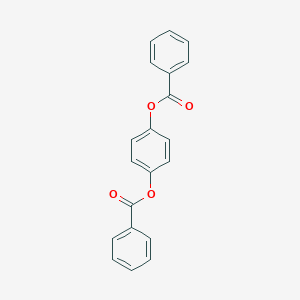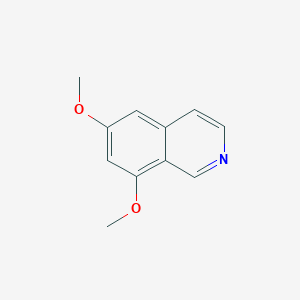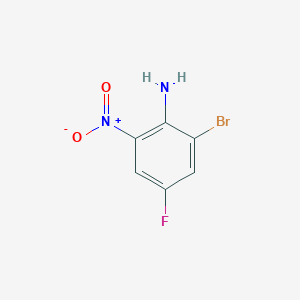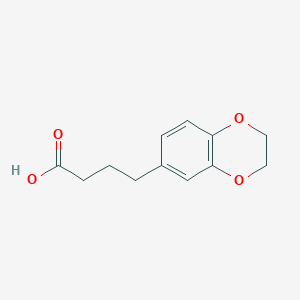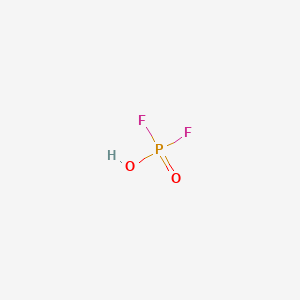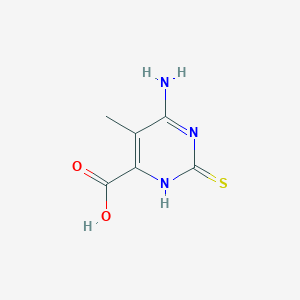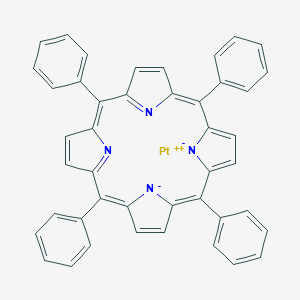
Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of platinum complexes with porphyrin ligands often involves direct coordination with platinum(II) or platinum(IV) ions. This process can result in complexes with varying coordination environments and oxidation states of platinum, affecting the properties and potential applications of these materials. For instance, synthesis strategies may include the reaction of platinum(II) acetate with porphyrins in hot solvents, leading to the formation of platinum(II) porphyrin complexes with efficient yields (Sommer et al., 2011).
Molecular Structure Analysis
Platinum porphyrin complexes exhibit diverse molecular structures, depending on the coordination environment and the oxidation state of platinum. For example, platinum(II) complexes can have square-planar coordination geometries, while platinum(IV) complexes might adopt octahedral geometries. The structure significantly influences the electronic properties and the potential for forming stable complexes with various ligands (Xue et al., 2013).
Chemical Reactions and Properties
Platinum porphyrin complexes participate in a range of chemical reactions, including redox reactions that are critical for their applications in catalysis and sensing. The electronic structure and redox behavior can be finely tuned by modifying the porphyrin ligand or the platinum center, allowing for targeted applications in various fields (Chen et al., 2012).
Physical Properties Analysis
The physical properties of platinum porphyrin complexes, such as their photophysical and electrochemical characteristics, are key to their functionality. These properties are largely determined by the macrocyclic porphyrin ligands and the platinum center. For instance, the phosphorescence quantum yields and lifetimes of these complexes can be significantly influenced by the nature of the porphyrin ligand and the presence of platinum, making them suitable for applications in near-infrared imaging and sensing (Sommer et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of platinum porphyrin complexes are crucial for their practical applications. These properties are influenced by the electronic structure of the complex, which can be altered by modifications to the porphyrin ligand or the platinum center. For example, the presence of platinum can enhance the electron-accepting ability of the porphyrin, facilitating its use in catalytic processes and electronic devices (Chen et al., 2012).
科学研究应用
- Summary of the Application : Platinum nanoparticles supported on 5,10,15,20-tetrakis (1-methyl-4-pyridinio)porphyrin tetra (p-toluenesulfonate) (TMPyP) functionalized graphene (TMPyP-graphene) have been used as a catalyst for methanol electrooxidation . This is of significant importance in improving the efficiency of Pt-based electrocatalysts for Direct Methanol Fuel Cells (DMFCs) applications .
- Methods of Application or Experimental Procedures : The nanostructured catalyst is synthesized by the hydrothermal polyol process . The as-synthesized nanocomposites are characterized by Fourier transform infrared (FTIR) spectroscopy, UV-vis absorption spectroscopy, Raman spectroscopy, X-ray diffraction (XRD), transmission electron microscopy (TEM), X-ray photoelectron spectroscopy (XPS) and electrochemical tests .
- Results or Outcomes : The results demonstrate that the Pt/TMPyP-graphene catalyst exhibits a much higher electrocatalytic activity and stability than the Pt/graphene and commercial Pt/C catalysts for methanol oxidation . It has been found that Pt nanoparticles of ca. 3.4 nm are uniformly dispersed on the surface of TMPyP-graphene, and hold a high electrochemical active surface area (ECSA) of 126.2 m² g⁻¹ .
未来方向
Porphyrin compounds, including Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide, have wide possibilities for creating new functional materials, including catalysts for practically important processes, materials for medical, technical, and agricultural purposes, highly efficient sensor and optoelectronic devices, optical limiters, photosensitizers, solar energy converters, optochemosensory materials, etc . In particular, the use of tetrapyrrole macroheterocycles for biomedical purposes is of great importance .
属性
CAS 编号 |
14187-14-5 |
|---|---|
产品名称 |
Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide |
分子式 |
C44H28N4Pt |
分子量 |
807.8 g/mol |
IUPAC 名称 |
platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide |
InChI |
InChI=1S/C44H28N4.Pt/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 |
InChI 键 |
VWXIQZRMNABSCR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)[N-]3.[Pt+2] |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)[N-]3.[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



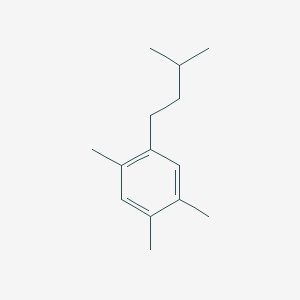
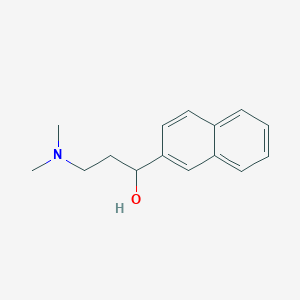
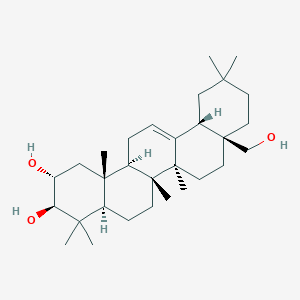
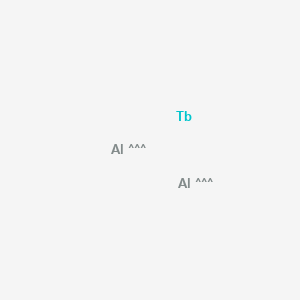



![1H-Pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B82880.png)
